molecular formula C8H11NO2 B578151 Methyl 4-ethyl-1H-pyrrole-3-carboxylate CAS No. 1260827-11-9

Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Cat. No.: B578151
CAS No.: 1260827-11-9
M. Wt: 153.181
InChI Key: UNZOBACLACMSCV-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom

Scientific Research Applications

Methyl 4-ethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic properties.

Mechanism of Action

Target of Action

It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for Methyl 4-ethyl-1H-pyrrole-3-carboxylate.

Mode of Action

The specific mode of action of this compound is currently unknown due to the lack of detailed studies on this compound. Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the cyclization of ethyl acetoacetate with ethylamine in the presence of a strong acid like hydrochloric acid. The reaction mixture is then heated to promote cyclization, resulting in the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: Pyrrole-3-methanol derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-3-carboxylate: Lacks the ethyl group, resulting in different chemical and biological properties.

    Ethyl 1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-methyl-1H-pyrrole-3-carboxylate: Contains a methyl group at the 2-position, affecting its reactivity and applications.

Uniqueness

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of novel compounds with specific properties.

Properties

IUPAC Name

methyl 4-ethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZOBACLACMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697532
Record name Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260827-11-9
Record name Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using p-toluenesulfonylmethyl isocyanide (10.1 g), methyl 2-pentenoate (6.01 g) and potassium tert-butoxide (7.01 g), a procedure as in Reference Example 39 was performed to give the title compound as pale-yellow crystals (yield 5.05 g, 64%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
6.01 g
Type
reactant
Reaction Step Two
Quantity
7.01 g
Type
reactant
Reaction Step Three
Yield
64%

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